Dibutyl but-2-ynedioate
Description
Dibutyl but-2-ynedioate (CAS 14447-04-2) is a diester compound derived from but-2-ynedioic acid (acetylenedicarboxylic acid) and butanol. Its molecular formula is C₁₂H₁₈O₄, with a molecular weight of 226.27 g/mol . Structurally, it features a central alkyne group (C≡C) flanked by two ester linkages, distinguishing it from other diesters like phthalates or sebacates. Key physical properties include a boiling point of 318.4°C, density of 1.043 g/cm³, and a flash point of 137°C . The compound is primarily used in research settings, particularly in organic synthesis and polymer chemistry, due to its reactive alkyne moiety.
Properties
CAS No. |
14447-04-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dibutyl but-2-ynedioate |
InChI |
InChI=1S/C12H18O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-6,9-10H2,1-2H3 |
InChI Key |
JHYLUAZDEONDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C#CC(=O)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibutyl Phthalate (DBP)
Structure : Dibutyl phthalate (CAS 84-74-2) is an aromatic diester with two butyl groups attached to a benzene ring.
Properties :
- Boiling point: 340°C (vs. 318.4°C for dibutyl but-2-ynedioate)
- Density: 1.042–1.049 g/cm³ (similar to this compound) .
Applications : Widely used as a plasticizer in polymers and consumer products.
Toxicity : Classified as a reproductive toxicant (Category 1B) and hazardous to aquatic life, with a UN number 3082 . In contrast, this compound lacks extensive toxicity data, though its alkyne group may confer higher reactivity risks .
Dibutyl Sebacate (DBS)
Structure : Aliphatic diester with a 10-carbon chain between ester groups.
Properties :
- Boiling point: 344°C (higher than this compound)
- Persistence: Low concern for bioaccumulation and aquatic toxicity .
Applications : Used in lubricants and cosmetics.
Key Difference : The absence of an alkyne group in DBS reduces its reactivity compared to this compound, making it safer for environmental and human health applications .
Dimethyl but-2-ynedioate
Structure : Methyl ester analog of this compound.
Properties :
- Boiling point: Lower than dibutyl ester due to shorter alkyl chains.
- Applications: Used as a dienophile in Diels-Alder reactions. Toxicity: Limited data, but its higher volatility compared to this compound may increase inhalation risks .
Data Table: Physical and Chemical Properties
Preparation Methods
Direct Acid-Catalyzed Esterification
The most straightforward route involves the esterification of but-2-ynedioic acid with excess butanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, driving it to completion via azeotropic removal of water. For example, refluxing equimolar amounts of but-2-ynedioic acid and butanol in toluene with H₂SO₄ (1–2 mol%) yields dibutyl but-2-ynedioate in 70–85% yield after 6–8 hours. This method is cost-effective but requires careful control of stoichiometry to minimize diol byproducts.
Microwave-Assisted Esterification
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated that heating but-2-ynedioic acid with butanol (1:2.5 molar ratio) and Amberlyst-15 catalyst at 120°C for 30 minutes under microwave conditions achieves 92% conversion. This approach reduces energy consumption and reaction time but necessitates specialized equipment.
Table 1: Comparative Esterification Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 110–120 | 120 |
| Time (h) | 6–8 | 0.5 |
| Catalyst Loading | 1–2 mol% H₂SO₄ | 5 wt% Amberlyst-15 |
| Yield (%) | 70–85 | 88–92 |
Dehydrohalogenation of Dibromosuccinate Esters
Synthesis of Dibromosuccinate Precursors
A patent by CN103664600A outlines a two-step process starting from 2,3-dibromosuccinic acid. First, the acid is esterified with methanol using concentrated H₂SO₄ to yield dimethyl 2,3-dibromosuccinate. Substituting methanol with butanol in this step produces dibutyl 2,3-dibromosuccinate, though the patent explicitly details the methyl variant.
Base-Induced Elimination
The dibromosuccinate ester undergoes dehydrohalogenation using alkaline agents like NaOH or KOH in ethanol. For instance, refluxing dibutyl 2,3-dibromosuccinate with 2 equivalents of NaOH in ethanol for 3–4 hours eliminates HBr, forming this compound in 75–82% yield. The reaction proceeds via a concerted E2 mechanism, with the base abstracting β-hydrogens to form the triple bond.
Table 2: Dehydrohalogenation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 78 | 3 | 78 |
| KOH | Ethanol | 78 | 3.5 | 82 |
| NaOEt | Toluene | 110 | 2 | 68 |
Transesterification of Dimethyl But-2-ynedioate
Catalytic Transesterification
Dimethyl but-2-ynedioate (CAS 762-42-5), a commercially available precursor, undergoes transesterification with butanol using titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst. Heating the mixture at 140°C for 12 hours under nitrogen affords this compound in 65–72% yield. This method avoids handling corrosive acids but requires rigorous drying to prevent hydrolysis.
Enzymatic Transesterification
Lipase-catalyzed transesterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 58% conversion after 48 hours at 50°C in solvent-free conditions. While yields are moderate, this approach aligns with green chemistry principles.
Industrial-Scale Considerations
Q & A
What are the optimal synthetic pathways for Dibutyl but-2-ynedioate, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound is typically synthesized via esterification of but-2-ynedioic acid with butanol under acidic catalysis. Key variables include temperature (80–120°C), molar ratios (acid:alcohol = 1:2.5–3.5), and catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid). Methodological optimization involves iterative testing via factorial design to isolate variables affecting yield (e.g., reflux time, solvent selection). Purity is assessed using gas chromatography (GC) or HPLC, with column selection critical for separating unreacted precursors .
How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?
Basic Research Question
For structural confirmation, -NMR and -NMR are essential to identify alkynyl protons (δ 2.8–3.2 ppm) and ester carbonyls (δ 165–175 ppm). IR spectroscopy verifies C≡C stretching (~2100 cm) and ester C=O (~1740 cm). Advanced methods like 2D NMR (COSY, HSQC) distinguish regioisomers, while mass spectrometry (HRMS) confirms molecular weight (226.27 g/mol). Cross-referencing with analogs (e.g., dibutyl adipate) aids in peak assignment .
What experimental strategies address discrepancies in reported physicochemical properties (e.g., boiling point, vapor pressure)?
Advanced Research Question
Contradictions in properties (e.g., boiling point: 318.4°C vs. 305°C in older studies) may stem from impurities or measurement protocols. Replicate experiments under controlled conditions (e.g., vacuum distillation for boiling point, static method for vapor pressure). Validate using standardized methods (ASTM D86 for distillation) and compare with computational models (e.g., COSMO-RS for vapor pressure). Statistical analysis (ANOVA) identifies significant deviations between datasets .
How can in silico models predict this compound’s environmental fate, and what validation experiments are required?
Advanced Research Question
Use QSAR models to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR). Validate predictions via OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests (OECD 202). Compare results with structurally similar esters (e.g., dibutyl sebacate) to identify trends in hydrolytic stability or bioaccumulation potential. Discrepancies between model outputs and experimental data necessitate recalibration using Bayesian inference .
What methodologies ensure reproducibility in kinetic studies of this compound’s hydrolysis under varying pH conditions?
Advanced Research Question
Design pseudo-first-order kinetics experiments with buffered solutions (pH 2–12) at controlled temperatures (25–50°C). Monitor ester hydrolysis via UV-Vis (absorbance at 240 nm for but-2-ynedioic acid release) or -NMR. Use Arrhenius plots to derive activation energy. Include negative controls (e.g., inert solvents) and replicate trials (n ≥ 3). Report detailed protocols for buffer preparation and instrument calibration to mitigate inter-lab variability .
How should researchers design ecotoxicological studies to assess sublethal effects of this compound on aquatic organisms?
Advanced Research Question
Adopt OECD guidelines (e.g., Fish Embryo Acute Toxicity Test, OECD 236) with extended endpoints (e.g., gene expression via qPCR for stress markers like Bcl-2). Use transcriptomic analysis (RNA-seq) to identify pathways affected (e.g., oxidative stress, apoptosis). Compare with analogs (e.g., dibutyl phthalate) to contextualize toxicity mechanisms. Ensure proper solvent controls (e.g., acetone carrier ≤ 0.1%) and statistical power analysis (G*Power) for sample size determination .
What analytical approaches resolve challenges in quantifying trace this compound in complex matrices (e.g., biological samples)?
Advanced Research Question
Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 1 ppb). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes while reducing matrix interference. Validate recovery rates (70–120%) using spiked samples. Cross-validate with GC-MS (after derivatization) to confirm specificity. Include isotopically labeled internal standards (e.g., -Dibutyl but-2-ynedioate) to correct for matrix effects .
How can contradictions in mechanistic studies of this compound’s reactivity be systematically addressed?
Advanced Research Question
Discrepancies in reaction mechanisms (e.g., radical vs. nucleophilic pathways) require multi-technique validation. Use radical traps (e.g., TEMPO) in kinetic experiments to detect intermediates. Computational modeling (DFT) identifies transition states and reaction energetics. Compare with experimental activation parameters (ΔH‡, ΔS‡) derived from Eyring plots. Publish raw data and computational inputs in appendices for peer validation .
What strategies optimize the storage stability of this compound in long-term studies?
Basic Research Question
Assess degradation under accelerated conditions (40°C, 75% RH) via HPLC. Use inert atmospheres (N) and amber glass vials to prevent photolysis. Stabilizers (e.g., BHT at 0.01%) inhibit autoxidation. Monitor water content (Karl Fischer titration) and adjust storage protocols (desiccants, cold storage) based on Arrhenius-predicted shelf life. Document batch-specific stability data in supplementary materials .
How do structural modifications of this compound alter its physicochemical and biological properties?
Advanced Research Question
Synthesize analogs (e.g., alkyl chain variations, halogen substitutions) and compare logP (octanol-water partition coefficient) via shake-flask method. Assess bioactivity using in vitro assays (e.g., enzyme inhibition). QSAR models correlate structural descriptors (e.g., molar refractivity, polar surface area) with toxicity endpoints. Publish full synthetic protocols and spectral data to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
